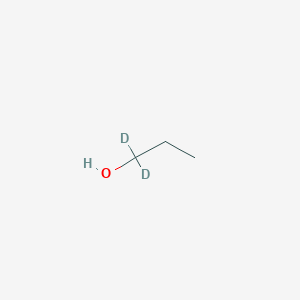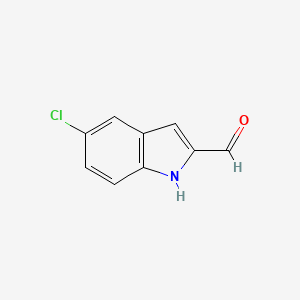
苯甘醛单水合物
描述
Phenylglyoxal monohydrate is a potent inhibitor of mitochondrial aldehyde dehydrogenase . It reacts with arginine residues in purified Hageman factor (HF, Factor XII) and causes inhibition of its coagulant properties . It has been used to modify pig muscle carbonic anhydrase III and as a specific reagent for arginine groups . It was also used to prepare pyrrolinone and furan derivatives and as a chemiluminescent reagent for the determination of purines .
Synthesis Analysis
Phenylglyoxal was first prepared by thermal decomposition of the sulfite derivative of the oxime . More conveniently, it can be prepared from methyl benzoate by reaction with KCH2S(O)CH3 to give PhC(O)CH(SCH3)(OH), which is oxidized with copper (II) acetate . Alternatively, it can also be prepared by oxidation of acetophenone with selenium dioxide .
Molecular Structure Analysis
The molecular formula of Phenylglyoxal monohydrate is C8H8O3 . The InChI is InChI=1S/C8H6O2.H2O/c9-6-8(10)7-4-2-1-3-5-7;/h1-6H;1H2 . The Canonical SMILES is C1=CC=C(C=C1)C(=O)C=O.O .
Chemical Reactions Analysis
Phenylglyoxal is known to react with arginine residues, causing inhibition of some enzymes . It also undergoes H migration to give mandelic acid on reaction with barium hydroxide .
Physical And Chemical Properties Analysis
Phenylglyoxal monohydrate is a white crystalline solid with a melting point of 77 °C . The molecular weight is 152.15 g/mol .
科学研究应用
Modification of Proteins
Phenylglyoxal monohydrate is used to modify proteins such as pig muscle carbonic anhydrase III. It acts as a specific reagent for arginine groups, allowing for the study of protein structure and function .
Synthesis of Heterocyclic Compounds
This compound is utilized in the synthesis of pyrrolinone and furan derivatives, which are important in pharmaceutical research and development .
Chemiluminescence in Analytical Chemistry
Phenylglyoxal monohydrate serves as a chemiluminescent reagent for the determination of purines, providing a method for analyzing these vital biological molecules .
Green Chemistry Applications
An eco-friendly synthetic protocol involves using Phenylglyoxal monohydrate under sonication to produce 2-aryl-4-phenyl-1H-imidazoles, demonstrating its role in sustainable chemistry practices .
作用机制
Target of Action
Phenylglyoxal monohydrate primarily targets the amino acid arginine . It has been used as a reagent to modify arginine and to attach chemical payloads (probes) to the amino acid citrulline and to peptides/proteins .
Mode of Action
The compound interacts with its targets through a process known as base-mediated oxidative annulation . This interaction leads to the formation of oxygen-containing heterocyclic compounds, particularly hydroxy-naphthofuranone derivatives .
Biochemical Pathways
The affected pathway involves the oxidative annulation between 2-naphthols and phenylglyoxal monohydrate under visible light irradiation . This leads to the formation of a naphthofuranium cationic intermediate under acidic circumstances, enabling the formation of C–C or C–O bonds with a wide range of aromatic or alcoholic nucleophilic partners .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of phenylglyoxal monohydrate is currently limited. It’s known that the compound readily forms a colorless crystalline hydrate when dissolved in water , which may influence its bioavailability.
Result of Action
The result of the compound’s action is the formation of oxygen-containing heterocyclic compounds, particularly hydroxy-naphthofuranone derivatives . These derivatives encompass a unique quaternary carbon center .
Action Environment
The action of phenylglyoxal monohydrate is influenced by environmental factors such as the presence of water. Water molecules in the reaction serve various functions as a solvent, reagent, and additive, with the conversion of the process found to be influenced by the volume of water present .
安全和危害
未来方向
Phenylglyoxal monohydrate has been extensively used in heterocyclic chemistry to afford nearly all types of five- and six-membered heterocycles, which are the structural constituents of many natural products . Its future directions could involve further exploration of its uses in organic synthesis and medicinal chemistry.
属性
IUPAC Name |
2-oxo-2-phenylacetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2.H2O/c9-6-8(10)7-4-2-1-3-5-7;/h1-6H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBLQKZERMAVDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018278 | |
| Record name | Glyoxal, phenyl-, hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylglyoxal monohydrate | |
CAS RN |
78146-52-8 | |
| Record name | Glyoxal, phenyl-, hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is phenylglyoxal monohydrate primarily used for in chemical synthesis?
A1: Phenylglyoxal monohydrate is a versatile building block in organic synthesis, often employed in multi-component reactions. It readily participates in reactions like aldol condensation, Michael addition, and cyclization to construct complex heterocyclic systems. For instance, it has been successfully used in the synthesis of benzo[a]carbazoles [], 3,2′-bisindoles [], and a variety of substituted furo[3,2-c]coumarins [].
Q2: Can you provide an example of how phenylglyoxal monohydrate is utilized in the synthesis of a specific compound?
A2: Certainly. In the synthesis of 3,2′-bisindoles, phenylglyoxal monohydrate reacts with indoles and N-arylenaminones in a three-component reaction. This reaction, catalyzed by a -OSO3H functionalized mesoporous MCM-41 coated on Fe3O4 nanoparticles, yields the desired 3,2′-bisindoles under mild conditions [].
Q3: Can phenylglyoxal monohydrate be used in environmentally friendly synthetic procedures?
A3: Yes, it can. Researchers have developed catalyst-free synthetic routes utilizing water as a solvent for reactions involving phenylglyoxal monohydrate. For example, the synthesis of functionalized tetrahydroindole derivatives [] and novel heteroarylamine-substituted furo[3,2-c]coumarins [] have been achieved under these greener conditions.
Q4: Are there alternative reagents for modifying arginine residues in proteins?
A5: Yes, 1,2-cyclohexanedione is another reagent that can modify arginine residues in proteins. In the case of porcine phospholipase A2, 1,2-[1-(14)C]cyclohexanedione primarily modifies Arg-6 without significantly impacting the enzyme's catalytic activity [].
Q5: Can phenylglyoxal monohydrate participate in reactions mediated by samarium diiodide (SmI2)?
A6: Yes, it can. Phenylglyoxal monohydrate has been successfully employed in SmI2 mediated cross-coupling reactions with aldehydes in aqueous media, offering a route to synthesize specific adducts [].
Q6: Can phenylglyoxal monohydrate be used in the synthesis of chiral compounds?
A7: Yes, it can be used in asymmetric synthesis. For example, optically active β-formyl β-hydroxy esters can be prepared by reacting 2-acyl-1,3-diazabicyclo[3.3.0]octane derivatives (synthesized from (S)-2-(substituted aminomethyl)pyrrolidine and phenylglyoxal monohydrate) with metal enolates of ethyl acetate [].
Q7: Is phenylglyoxal monohydrate used in the synthesis of compounds with potential biological activity?
A8: Yes, it has been used in the synthesis of compounds evaluated for various biological activities. For instance, imidazole derivatives synthesized from phenylglyoxal monohydrate and guanylhydrazones were investigated for their cytotoxic activity against human cancer cell lines [].
Q8: Are there any studies on the catalytic applications of phenylglyoxal monohydrate beyond its role as a building block?
A9: While the provided research primarily focuses on phenylglyoxal monohydrate as a reactant, one study describes its use in the synthesis of a catalyst. A hypercrosslinked polymer functionalized with an N-heterocyclic carbene–copper complex was prepared using phenylglyoxal monohydrate. This catalyst was found to be effective in various organic transformations, including oxidative condensation, click reactions, and coupling reactions [].
Q9: What analytical techniques are commonly employed to characterize compounds derived from phenylglyoxal monohydrate?
A10: Various spectroscopic and analytical methods are used, including nuclear magnetic resonance (NMR) spectroscopy [], infrared spectroscopy (FTIR) [], mass spectrometry [], and X-ray diffraction (XRD) [], among others. These techniques help elucidate the structures and properties of the synthesized compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



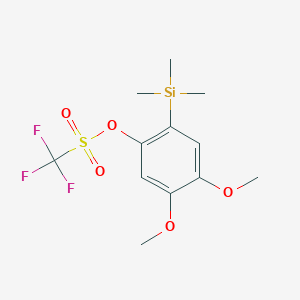

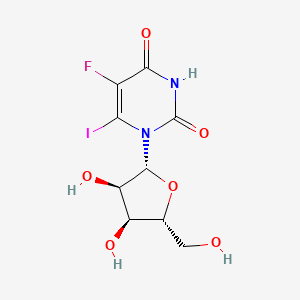

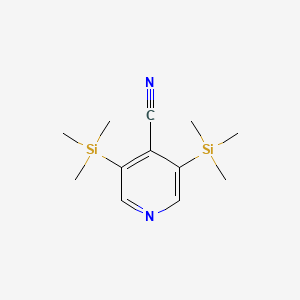
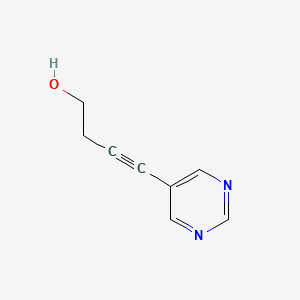
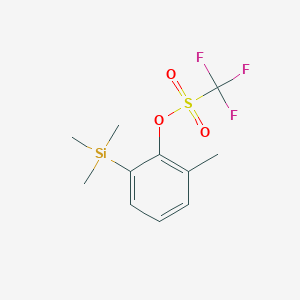
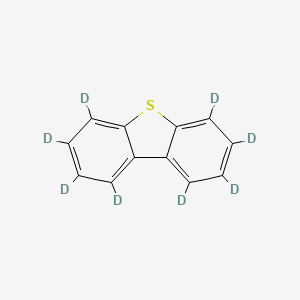

![1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine](/img/structure/B1357015.png)

